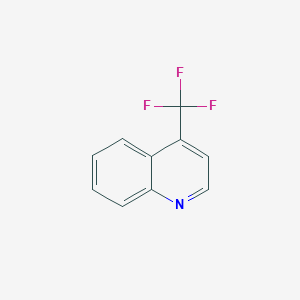

4-(Trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXBXQWMBMXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380664 | |

| Record name | 4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-77-3 | |

| Record name | 4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Trifluoromethyl)quinoline chemical structure and properties

An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. We will explore its fundamental chemical structure, physicochemical properties, established synthesis protocols, and significant applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic importance and practical handling of this versatile molecule.

The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 4-position, profoundly modifies the molecule's characteristics. The CF3 group is a powerful modulator of physicochemical and biological properties for several key reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF3 group can block sites susceptible to metabolic oxidation, thereby increasing the in-vivo half-life of a drug candidate.[3][4]

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes, a critical factor for cellular uptake and reaching target sites.[3][4][5]

-

Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety reduces the pKa of the quinoline nitrogen, influencing its ionization state at physiological pH and altering its potential for hydrogen bonding and receptor interaction.[6]

-

Improved Binding Affinity: The unique electronic nature and steric bulk of the CF3 group can lead to more favorable and specific interactions with biological targets, such as enzyme active sites.[5][6]

These combined effects make this compound and its derivatives highly valuable building blocks in the development of novel therapeutics, from antimalarial to anticancer agents.[2][4][7]

Core Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. Below is a summary of the key physicochemical data for this compound.

Chemical Structure

This compound consists of a quinoline ring system with a trifluoromethyl group substituted at the C4 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25199-77-3 | [8] |

| Molecular Formula | C10H6F3N | [8] |

| Molecular Weight | 197.16 g/mol | [8] |

| Appearance | Data not consistently available; related compounds are often solids. | |

| Melting Point | Data not available for the 4-CF3 isomer specifically. For comparison, 2-CF3 quinoline is 58-62 °C.[6] | |

| Boiling Point | Data not available. | |

| MDL Number | MFCD01862095 | [8] |

Synthesis of this compound: Methodologies and Protocols

The synthesis of trifluoromethyl-substituted quinolines can be achieved through various methods. One of the most effective and widely used is the Friedländer Annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.

A proposed pathway involves using substituted 2-trifluoroacetyl anilines and various carbonyl compounds, catalyzed by proline potassium salt under mild conditions, to achieve good to excellent yields.[9]

Conceptual Synthesis Workflow

The diagram below illustrates the general logic of the Friedländer Annulation for synthesizing 4-trifluoromethyl-substituted quinolines.

Caption: Generalized workflow of the Friedländer Annulation synthesis.

Detailed Experimental Protocol: Proline-Catalyzed Friedländer Annulation[9]

This protocol is a representative example based on established methodologies for synthesizing 4-trifluoromethyl-substituted quinolines.

Objective: To synthesize a this compound derivative from a substituted 2-trifluoroacetyl aniline and a carbonyl compound.

Materials:

-

Substituted 2-trifluoroacetyl aniline (1.0 eq)

-

Carbonyl compound (e.g., ethyl acetoacetate) (1.2 eq)

-

Proline potassium salt (20 mol%)

-

Solvent (e.g., Ethanol or DMF)

-

Reaction vessel, magnetic stirrer, heating mantle, condenser

-

Purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-trifluoroacetyl aniline (1.0 eq).

-

Rationale: Ensuring the glassware is dry is critical to prevent unwanted side reactions with water. The reflux condenser prevents solvent loss during heating.

-

-

Addition of Reagents: Add the carbonyl compound (1.2 eq), the proline potassium salt catalyst (20 mol%), and the chosen solvent (e.g., Ethanol).

-

Rationale: A slight excess of the carbonyl compound ensures the complete consumption of the limiting aniline reactant. Proline potassium salt is an efficient and mild catalyst for this annulation.[9]

-

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC monitoring is crucial for determining the point of reaction completion and preventing the formation of degradation byproducts from prolonged heating.

-

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Cooling prevents bumping and loss of product during solvent removal.

-

-

Extraction: Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Rationale: The bicarbonate wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Rationale: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace water.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound derivative.

-

Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.

-

Spectroscopic Characterization

Structural elucidation of the synthesized product is paramount. NMR and IR spectroscopy are primary tools for this purpose.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm).[10] The specific chemical shifts and coupling patterns of the protons on the quinoline core will be influenced by the electron-withdrawing effect of the CF3 group.

-

¹³C NMR: The carbon spectrum will show a characteristic quartet for the carbon of the CF3 group due to coupling with the three fluorine atoms (¹JCF). The carbon atom at the 4-position, to which the CF3 group is attached, will also exhibit splitting (²JCF).[10][11] The CF3 carbon quartet typically has a coupling constant (¹JCF) of around ~274 Hz.[11][12]

-

¹⁹F NMR: The fluorine NMR should display a singlet for the CF3 group, as all three fluorine atoms are chemically equivalent, with a chemical shift around -61 to -62 ppm.[11]

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic peaks for C=C stretching vibrations of the aromatic rings (around 1500-1640 cm⁻¹) and C-H stretching vibrations (~3000-3100 cm⁻¹).[1] Strong bands corresponding to C-F stretching will also be present.

Applications in Research and Drug Development

The unique properties imparted by the CF3 group make this compound derivatives potent candidates for various therapeutic areas.

-

Antimalarial Agents: Quinoline-based drugs like chloroquine have a long history in malaria treatment.[2] Newer trifluoromethylated quinoline derivatives are being investigated to combat drug-resistant strains of Plasmodium falciparum.[2][4]

-

Anti-inflammatory and Analgesic Agents: Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to indomethacin but with a better safety profile regarding gastric ulceration.[13]

-

Anticancer Therapeutics: Trifluoromethyl quinazoline (a related scaffold) derivatives have shown remarkable efficacy in inhibiting cancer cell proliferation by targeting key pathways, such as receptor tyrosine kinases like EGFR.[4] The principles are directly applicable to the quinoline core in exploring new anticancer agents.[2]

-

Materials Science and Probes: The quinoline scaffold has unique electronic and photophysical properties.[1] Trifluoromethyl substitution can modulate these properties, making these compounds useful as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).[12][14]

Conceptual Impact on Drug Properties

The following diagram illustrates how the CF3 group enhances key drug-like properties.

Caption: The strategic role of the CF3 group in enhancing drug properties.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][17]

-

Hazard Statements: Trifluoromethylated quinolines are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][18]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][19]

-

First Aid:

-

In case of skin contact: Wash off with plenty of soap and water.[16]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[16]

-

Seek medical attention if irritation persists or if you feel unwell.[18]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its unique combination of a privileged heterocyclic core and a powerful property-modulating substituent has cemented its role in modern drug discovery and materials science. By understanding its synthesis, properties, and applications, researchers can leverage this scaffold to develop next-generation therapeutics and advanced functional materials.

References

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573.

- ChemicalBook. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759–5765.

- ECHEMI. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets.

- Santa Cruz Biotechnology. (2025). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.

- Miyasik, K. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3.

- NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline.

- Chem-Impex. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline.

- ChemicalBook. (2025). This compound | 25199-77-3.

- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- Fluorochem. (2024). Safety Data Sheet - 3-(4-Trifluoromethylbenzoyl)quinoline.

- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.

- DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Chemical Synthesis Database. (2025). 4-methyl-2-(trifluoromethyl)quinoline.

- Acros Organics. (2008). SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol.

- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- ChemicalBook. (n.d.). This compound(25199-77-3) 1H NMR spectrum.

- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2966-2977.

- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

- Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- ResearchGate. (n.d.). a) Examples of trifluoromethylated quinoline drug molecules b) Recent....

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemijournal.com [chemijournal.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 25199-77-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. echemi.com [echemi.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)quinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-malarial and anti-cancer properties. The strat[1][2]egic incorporation of a trifluoromethyl (-CF3) group onto this privileged scaffold has become a paramount strategy in modern drug design. The unique electronic properties of the -CF3 group can profoundly enhance a molecule's metabolic stability, increase its lipophilicity (fat-solubility), and improve its binding affinity to biological targets. This guid[3][4]e provides a comprehensive technical overview of the core physicochemical properties of 4-(trifluoromethyl)quinoline, offering critical data and field-proven methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in both chemical and biological systems. These properties dictate everything from reaction kinetics to pharmacokinetic profiles.

Data Presentation: Key Physicochemical Parameters

The following table summarizes the essential physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₃N | |

| Mol[5]ecular Weight | 197.16 g/mol | |

| Mel[5]ting Point | Data not available for the 4-CF3 isomer. For comparison, 2-(Trifluoromethyl)quinoline has a melting point of 58-62 °C. | |

| Boi[6]ling Point | Data not available. For comparison, a related compound, 8-Fluoro-4-Hydroxy-2-(Trifluoromethyl)Quinoline, has a boiling point of 220°C at 760 mmHg. | |

| pKa[7] (of conjugate acid) | Predicted to be lower than quinoline's pKa of ~4.9 due to the electron-withdrawing -CF3 group. | |

| Log[8]P (Lipophilicity) | Predicted to be >3. For comparison, the predicted XLogP3-AA for a similar compound, 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline, is 3.5. | |

| App[9]earance | Varies; related compounds exist as solids or oils. | |

| Sol[6][10][11]ubility | Generally insoluble in water; soluble in organic solvents such as DMSO, ethanol, and chloroform. |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The stron[12]g electron-withdrawing effect of the -CF3 group at the 4-position will cause significant deshielding of adjacent protons, shifting their signals further downfield.

-

¹³C NMR Spectroscopy : The spectrum will show characteristic signals for the aromatic carbons. Notably, the carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom at the 4-position, directly attached to the -CF3 group, will also exhibit splitting (²JCF).

-

¹⁹[12][13]F NMR Spectroscopy : A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF3 group. For similar trifluoromethylated aromatic compounds, this signal typically appears around δ -62 to -63 ppm.

-

Mas[13][14]s Spectrometry : The electron ionization mass spectrum will show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight of approximately 197.16.

-

Infrared (IR) Spectroscopy : Key absorption bands will include those for aromatic C-H stretching, C=C and C=N ring stretching, and strong C-F stretching vibrations.

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of trifluoromethylated quinolines can be achieved through various methods. A prevalent approach is the Friedländer Annulation , which involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group. For 4-(trifluoromethyl)quinolines, this often involves starting with a substituted 2-trifluoroacetyl aniline. Other inn[15]ovative methods include intramolecular cyclization reactions of specifically designed precursors.

Caption: General synthesis workflow for 4-(trifluoromethyl)quinolines.

Reactivity Insights

The trifluoromethyl group is a potent electron-withdrawing group, which fundamentally influences the reactivity of the quinoline ring.

-

Electrophilic Aromatic Substitution : The -CF3 group deactivates the quinoline ring, making electrophilic substitution reactions (like nitration or halogenation) more difficult and directing incoming electrophiles to the benzene ring portion of the scaffold.

-

Nucleophilic Aromatic Substitution : Conversely, the electron-withdrawing nature of the -CF3 group activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. This enhanced reactivity is a valuable tool for further functionalization of the molecule.

Significance in Drug Discovery and Development

The this compound scaffold is of significant interest to the pharmaceutical industry. The incorporation of the -CF3 group often leads to improved drug candidates with enhanced efficacy and safety profiles.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the in vivo half-life of a drug.

-

Lip[4]ophilicity & Bioavailability : The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Bin[4]ding Affinity : The strong dipole moment and electron-withdrawing properties of the -CF3 group can lead to stronger binding interactions with target proteins, resulting in higher potency.

-

Therapeutic Applications : Derivatives of trifluoromethyl-quinoline have shown promise as potent anti-cancer agents, often by targeting critical cellular pathways like SGK1 or inhibiting microtubule polymerization. They are [16][17]also foundational in the development of novel anti-malarial drugs, aiming to overcome resistance to existing therapies.

Fi[1]eld-Proven Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following are self-validating, standard methodologies for key experimental evaluations.

Protocol 1: Melting Point Determination (Capillary Method)

-

Causality : This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point. Impurities typically depress and broaden the melting range.

-

Methodology :

-

Sample Preparation : Finely powder a small, dry sample of the this compound.

-

Capillary Loading : Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating : Heat the block at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise rate (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

-

[3]Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Protocol 2: Lipophilicity (LogP) Determination (Shake-Flask Method)

-

Causality : This "gold standard" method directly measures the partitioning of a compound between two immiscible liquid phases (n-octanol and water), simulating its distribution between the lipidic and aqueous environments in the body. LogP is a[3] critical predictor of a drug's pharmacokinetic properties.

-

Methodology :

-

System Preparation : Prepare a two-phase system of n-octanol and water. Mutually saturate the phases by shaking them together vigorously for 24 hours, then allowing them to separate completely.

-

Sample Addition : Dissolve a precisely weighed amount of this compound in the n-octanol phase.

-

Partitioning : Combine the n-octanol solution with a known volume of the water phase in a separatory funnel. Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation : Allow the mixture to stand undisturbed until the two phases have formed a clear interface.

-

Concentration Measurement : Carefully separate the two phases. Determine the concentration of the quinoline in each phase using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

-

Caption: Shake-flask method for LogP determination.

Protocol 3: NMR Sample Preparation

-

Causality : Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of deuterated solvent is key to avoiding large solvent signals that would obscure the analyte's peaks.

-

Methodology :

-

Sample Weighing : Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Addition : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

-

[12]Transfer: Transfer the solution to a clean, dry NMR tube.

-

Analysis : Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity before data acquisition.

-

Safety and Handling

As a laboratory chemical, this compound and its derivatives should be handled with care.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ven[18][19]tilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.

-

Exp[18][20]osure Avoidance : Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Avoid ing[18]estion.

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.

[19]References

-

Konno, T., et al. (2006). 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN2' Reaction of β-Trifluoromethylstyrenes Bearing Imine Moieties. Organic Letters, 8(5), 843-845.

-

ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]

-

Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765.

-

Alfa Aesar. (2025). 4-Chloro-2-(trifluoromethyl)quinoline Safety Data Sheet. Retrieved from [Link]

-

Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-580.

-

MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity.

-

Capot Chemical. (2008). MSDS of 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 4-methyl-2-(trifluoromethyl)quinoline. Retrieved from [Link]

-

PubChem. (2026). 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-[2-fluoro-4-(trifluoromethyl)phenyl]-7-hydroxy-, (αR)- CAS#: 2960325-11-3. Retrieved from [Link]

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

PubChemLite. (n.d.). This compound-3-carboxylic acid (C11H6F3NO2). Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes .... Retrieved from [Link]

-

mVOC. (n.d.). Quinoline. Retrieved from [Link]

-

RSC Advances. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. This compound | 25199-77-3 [chemicalbook.com]

- 6. 2-(三氟甲基)喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

- 8. mVOC 4.0 [bioinformatics.charite.de]

- 9. 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline | C11H7F4N | CID 105486240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. guidechem.com [guidechem.com]

4-(Trifluoromethyl)quinoline CAS number and molecular weight

An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline for Researchers and Drug Development Professionals

Introduction

This compound, a fluorinated heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the quinoline core imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, chemical behavior, and its expanding role in the development of novel therapeutics.

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[1] The addition of the trifluoromethyl group, a bioisostere for chlorine, enhances lipophilicity and metabolic stability due to the strength of the carbon-fluorine bond.[2] These characteristics make this compound and its derivatives highly attractive candidates for targeting a wide array of biological pathways implicated in diseases ranging from cancer to inflammatory disorders and infectious diseases.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 25199-77-3 | [3][4] |

| Molecular Formula | C10H6F3N | [3] |

| Molecular Weight | 197.16 g/mol | [3][5] |

| Boiling Point | 135-137 °C (at 23 Torr) | [3] |

| Density | 1.364 g/cm³ | [3] |

Synthesis and Reactivity

The synthesis of the this compound scaffold can be achieved through several established synthetic routes, most notably the Friedländer annulation and the Gould-Jacobs reaction.

Friedländer Annulation

The Friedländer annulation is a widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 4-(trifluoromethyl)quinolines, a key precursor is a substituted 2-trifluoroacetyl aniline which is reacted with a variety of carbonyl compounds. The reaction can be catalyzed by proline potassium salt under mild conditions to afford good to excellent yields.[3]

Caption: Generalized workflow for the synthesis of 4-(Trifluoromethyl)quinolines via Friedländer Annulation.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides another versatile route to quinoline-4-one derivatives, which can be further modified to yield 4-(trifluoromethyl)quinolines. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The resulting ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can be subjected to further chemical transformations.[6]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Quinolone Precursor

This protocol describes the synthesis of ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, a precursor for this compound derivatives.[6]

Step 1: Condensation

-

Combine 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (EMME) in a suitable solvent such as ethanol.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate, diethyl anilinomethylene malonate.

Step 2: Cyclization

-

Add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to the crude intermediate from Step 1.

-

Heat the mixture at 100 °C for approximately 2 hours.

-

Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make this compound a highly valuable scaffold in the design of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. They have been investigated for their ability to target various signaling pathways involved in cancer progression.

-

SGK1 Inhibition: A series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives were designed and synthesized, with some compounds showing superior efficacy against multiple cancer cell lines. Mechanistic studies identified Serum/Glucocorticoid-regulated Kinase 1 (SGK1) as a potential target for these compounds.[7][8] The inhibition of SGK1 can induce apoptosis and cell cycle arrest in cancer cells.

Caption: Proposed mechanism of anticancer action via SGK1 inhibition by this compound derivatives.

-

Microtubule Polymerization Inhibition: Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as potent inhibitors of microtubule polymerization.[9] By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, similar to the mechanism of action of established anticancer drugs like colchicine.

Anti-inflammatory and Analgesic Properties

Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds, particularly those designed to release nitric oxide, have shown anti-inflammatory activity comparable to indomethacin and analgesic effects similar to glafenine, with the added benefit of a reduced tendency to cause stomach ulceration.[5]

Antifungal Activity

Inspired by the structure of quinine, quinoline derivatives containing trifluoromethyl groups have been explored for their antifungal properties against phytopathogenic fungi. For instance, 2,8-bis(trifluoromethyl)-4-quinolinol and its derivatives have exhibited potent antifungal activity against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. The proposed mechanism involves disruption of the fungal cell membrane, leading to increased permeability and release of cellular contents.[10]

Antimalarial Potential

The quinoline scaffold is central to many antimalarial drugs, and the introduction of trifluoromethyl groups has been a strategy to combat drug-resistant strains of Plasmodium falciparum.[11] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the quinoline core, potentially leading to improved efficacy and pharmacokinetic properties.[1]

Conclusion

This compound is a cornerstone scaffold for the development of novel small-molecule therapeutics. Its unique combination of a privileged heterocyclic core and the advantageous physicochemical properties of the trifluoromethyl group provides a versatile platform for medicinal chemists. The demonstrated and potential applications in oncology, inflammation, and infectious diseases underscore the importance of continued research into the synthesis, derivatization, and biological evaluation of this compound and its analogues. As our understanding of disease pathways deepens, the strategic application of the this compound scaffold will undoubtedly lead to the discovery of next-generation therapies.

References

- Synthesis of 4-Difluoromethylated Quinoline via Intramolecular SN2' Reaction of β-Trifluoromethylstyrenes Bearing Imine Moieties.

- Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

- 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm

- 4-Hydroxy-2-(trifluoromethyl)quinoline.

- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.

- SYNTHESIS OF TRIFLUOROMETHYL DERIV

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

- Discovery of novel 2-(trifluoromethyl)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent.

- This compound.

- 4-methyl-2-(trifluoromethyl)quinoline.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 25199-77-3 [chemicalbook.com]

- 5. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemijournal.com [chemijournal.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)quinoline

Foreword: The Analytical Imperative for Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of molecular design. The trifluoromethyl group, in particular, imparts profound changes to a molecule's physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity. 4-(Trifluoromethyl)quinoline stands as a prototypical example of this molecular class, serving as a critical building block for advanced pharmaceutical agents and functional materials.

A rigorous and unambiguous confirmation of its molecular structure is not merely a procedural formality; it is the bedrock upon which all subsequent research is built. This guide provides an in-depth, field-proven perspective on the multi-technique spectroscopic elucidation of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby creating a self-validating analytical workflow.

The Analytical Workflow: An Integrated Spectroscopic Approach

The definitive structural confirmation of a synthetic compound like this compound relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and only through their synthesis can a complete picture be formed with confidence.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy provides the most detailed information regarding the specific arrangement of atoms within the molecule. For a fluorinated compound, a trio of experiments—¹H, ¹³C, and ¹⁹F NMR—is essential.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number, environment, and connectivity of protons in the molecule. The quinoline ring system has six aromatic protons, and their chemical shifts are heavily influenced by the electron-withdrawing effects of both the heterocyclic nitrogen atom and the C4-trifluoromethyl group.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Setup: Lock on the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Spectral Width: 0-10 ppm

-

Pulse Angle: 90°

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 16-32

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.

Data Interpretation and Expected ¹H NMR Data (in CDCl₃)

The electron-withdrawing CF₃ group at the C4 position will cause a significant downfield shift (to a higher ppm value) for adjacent protons, particularly H2 and H5.[1] Protons on the carbocyclic ring (H5, H6, H7, H8) will exhibit splitting patterns typical of a substituted benzene ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| H2 | 8.9 - 9.1 | d | ~4.5 |

| H3 | 7.6 - 7.8 | d | ~4.5 |

| H8 | 8.2 - 8.4 | d | ~8.5 |

| H5 | 8.0 - 8.2 | d | ~8.5 |

| H7 | 7.8 - 8.0 | ddd | ~8.5, 7.0, 1.5 |

| H6 | 7.6 - 7.8 | ddd | ~8.5, 7.0, 1.5 |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. A key diagnostic feature for this compound is the coupling between the carbon and fluorine atoms, which splits the signals of the CF₃ carbon and the carbon to which it is attached (C4).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

-

-

Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline correction.

Data Interpretation and Expected ¹³C NMR Data (in CDCl₃)

The most telling signals are those for C4 and the CF₃ carbon itself. The CF₃ carbon appears as a quartet due to coupling with the three fluorine atoms (n+1 rule, where n=3).[1] The C4 carbon, directly bonded to the CF₃ group, will also show a quartet splitting, albeit with a smaller coupling constant.[1]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Expected Coupling Constant (J, Hz) |

| C2 | ~151 | s | - |

| C3 | ~119 | s | - |

| C4 | ~135 | q | ²JCF ≈ 35 Hz |

| C4a | ~149 | s | - |

| C5 | ~129 | s | - |

| C6 | ~128 | s | - |

| C7 | ~130 | s | - |

| C8 | ~126 | s | - |

| C8a | ~124 | s | - |

| CF₃ | ~123 | q | ¹JCF ≈ 275 Hz |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms. Since the three fluorine atoms in the CF₃ group are chemically equivalent, they are expected to produce a single signal.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) spectrometer equipped with a broadband probe, observing at the ¹⁹F frequency (~376 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Referencing: Use an external standard such as CFCl₃ (δ = 0 ppm) or trifluorotoluene (δ ≈ -63.72 ppm).[2]

-

Number of Scans: 64-128.

-

-

Processing: Standard Fourier transformation, phasing, and baseline correction.

Data Interpretation and Expected ¹⁹F NMR Data (in CDCl₃)

The trifluoromethyl group attached to an aromatic system typically appears in a well-defined region of the ¹⁹F NMR spectrum. Based on data for analogous compounds like 6-amino-4-(trifluoromethyl)quinolines, a single sharp peak is expected.[3]

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity |

| CF₃ | -61 to -64 | s |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. For this compound, the key diagnostic peaks will be the strong C-F stretching vibrations and the characteristic vibrations of the quinoline ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: The instrument software automatically performs the Fourier transform and ratios the sample spectrum against the background.

Data Interpretation and Expected Characteristic IR Peaks

The spectrum will be dominated by strong, characteristic C-F stretching bands. Aromatic C-H and C=C/C=N stretching vibrations will confirm the quinoline core.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | Aromatic C=C/C=N Stretch | Medium-Strong |

| 1350 - 1100 | C-F Stretch | Very Strong |

| 900 - 675 | Aromatic C-H Bend | Strong |

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electron Ionization (EI) is a common technique that also induces fragmentation, offering further structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).[4]

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Expected Mass Spectrum

The molecular formula of this compound is C₁₀H₆F₃N, with a monoisotopic mass of 197.045 g/mol .

-

Molecular Ion (M⁺·): The most critical peak will be the molecular ion peak at m/z = 197 . Its presence confirms the molecular weight of the compound.

-

Key Fragmentation: The energetic ionization process can cause the molecular ion to fragment.[5][6] A likely and diagnostically significant fragmentation would be the loss of the trifluoromethyl radical (·CF₃, mass = 69), leading to a prominent fragment ion.

-

[M - CF₃]⁺: A peak at m/z = 128 would correspond to the quinoline cation, strongly supporting the proposed structure.

-

Conclusion

The structural elucidation of this compound is a quintessential exercise in modern analytical chemistry. A definitive assignment is achieved not by a single spectrum, but by the logical and systematic integration of data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The characteristic downfield shifts in the ¹H NMR, the distinct C-F coupling quartets in the ¹³C NMR, the singlet in the ¹⁹F NMR, the intense C-F stretching in the IR spectrum, and the correct molecular ion and logical fragmentation in the mass spectrum all converge to provide an unassailable confirmation of the target structure. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and development.

References

- ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.

- ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- MDPI. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(14), 5489.

- DergiPark. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science.

- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000162).

- University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards.

- MDPI. (2023). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Proceedings, 88(1), 10.

- ResearchGate. (n.d.). ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- Tantillo, D. J., & Krenske, E. H. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(7), 4413–4419.

- Roberts, J. D. (2001). Fluorine NMR. CaltechAUTHORS.

- NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. NIST Chemistry WebBook.

- Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.

- Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2810.

- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.

Sources

A Technical Guide to the Solubility and Stability of 4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl group into the quinoline scaffold is a key strategy in modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties. 4-(Trifluoromethyl)quinoline, a fundamental structure in this class, presents unique characteristics that are critical to understand for its application in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the core principles governing the solubility and stability of this compound. While specific experimental data for this particular isomer is not extensively available in public literature, this guide synthesizes established scientific principles, data from structurally related analogs, and validated experimental protocols to provide a robust framework for its characterization. We will explore the theoretical underpinnings of its solubility in various solvent systems and detail methodologies for its empirical determination. Furthermore, a thorough analysis of its stability under various stress conditions, including pH, temperature, and light, is presented, alongside potential degradation pathways. This guide is intended to be a vital resource for researchers, enabling them to anticipate the behavior of this compound and to design and execute rigorous, self-validating experimental protocols for its assessment.

Introduction: The Significance of the Trifluoromethyl Group on the Quinoline Core

The quinoline ring system is a prevalent scaffold in a multitude of biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a widely employed tactic in medicinal chemistry to enhance the therapeutic potential of parent compounds. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can dramatically influence a molecule's behavior.[1]

The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electron distribution within the quinoline ring, impacting its pKa and binding affinities with biological targets.[1] Moreover, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life for drug candidates.[1][2] This increased metabolic stability is a highly desirable trait in drug development.[3] The lipophilicity conferred by the -CF3 group can also enhance membrane permeability, facilitating cellular uptake.[1]

Understanding the solubility and stability of this compound is paramount for its successful application. Solubility directly impacts bioavailability and the feasibility of formulation development, while stability determines a compound's shelf-life and its degradation profile, which is crucial for safety and efficacy.

Physicochemical Properties: A Predictive Overview

| Property | Predicted Value/Characteristic for this compound | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₆F₃N | - |

| Molecular Weight | 197.16 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Quinoline is a colorless liquid, and the trifluoromethyl group is not expected to impart significant color.[4] |

| Melting Point | Not readily available. Likely to be a low melting solid. | For comparison, 4-methyl-2-(trifluoromethyl)quinoline has a melting point of 55 °C.[5] |

| Boiling Point | Not readily available. Expected to be higher than quinoline (237 °C). | The increased molecular weight and polarity from the -CF3 group would increase the boiling point. |

| pKa | Predicted to be lower than quinoline (pKa of conjugate acid ≈ 4.9). | The strong electron-withdrawing effect of the -CF3 group at the 4-position will decrease the basicity of the quinoline nitrogen. |

| LogP | Predicted to be higher than quinoline (LogP ≈ 2.0). | The trifluoromethyl group significantly increases lipophilicity.[1] For example, the predicted XLogP3 of 3-fluoro-4-methyl-7-(trifluoromethyl)quinoline is 3.5.[6] |

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its utility in drug development. The inherent lipophilicity of the quinoline core, further enhanced by the trifluoromethyl group, suggests that this compound will exhibit poor aqueous solubility.[7]

Theoretical Considerations

The low aqueous solubility can be attributed to:

-

Hydrophobic Quinoline Core: The aromatic quinoline system is inherently hydrophobic.[7]

-

Lipophilic Trifluoromethyl Group: The -CF3 group significantly increases the molecule's lipophilicity, leading to unfavorable interactions with polar water molecules.[7]

-

Crystal Lattice Energy: For solid forms, strong intermolecular forces within the crystal lattice can hinder solvation by water molecules.[7]

In contrast, this compound is expected to be readily soluble in a range of organic solvents. Based on studies of related compounds, good solubility can be anticipated in solvents such as:

-

Ethanol

-

Acetone

-

Toluene

Experimental Determination of Solubility

Accurate solubility determination is essential. The two primary types of solubility measurements are thermodynamic and kinetic.

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent. The "shake-flask" method is the gold standard for its determination.[9]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] Preliminary experiments can determine the optimal equilibration time.[10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is often measured in high-throughput screening settings. It involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. Precipitation may occur, and the measured concentration of the dissolved compound is the kinetic solubility. This value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[6]

Protocol 2: Kinetic Solubility Assay

-

Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution: Add the DMSO stock solution to the aqueous buffer of interest until precipitation is observed.

-

Detection: The resulting precipitation can be detected optically. The concentration at which the compound comes out of solution is the kinetic solubility.[6]

Stability Profile of this compound

Assessing the stability of a potential drug candidate is a mandatory regulatory requirement.[11][12][13][14][15] Stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11]

Forced Degradation (Stress Testing)

Stress testing is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[14]

Studies on related 6-amino-4-(trifluoromethyl)quinolines have shown high thermal stability.[1][9] It is anticipated that this compound will also be thermally stable under typical storage conditions. Stress testing would involve exposing the compound to elevated temperatures (e.g., 50°C, 60°C in 10°C increments above the accelerated testing temperature) and humidity (e.g., 75% RH or greater).[14]

Quinoline and its derivatives can be susceptible to photolytic degradation. Photostability testing involves exposing the compound to a light source that produces a combination of UV and visible light. Schiff base derivatives of 4-(trifluoromethyl)quinolines have demonstrated good stability under white-LED irradiation.[1][8][9]

Protocol 3: Photostability Testing

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol) and also place the solid compound in transparent containers.

-

Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp or a metal halide lamp) providing a specified overall illumination. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At appropriate time intervals, analyze the samples for degradation using a stability-indicating HPLC method.

The stability of this compound should be evaluated across a range of pH values to simulate physiological conditions and to understand its behavior in different formulations. Hydrolytic degradation is a potential pathway.[14]

Protocol 4: pH Stability Study

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Sample Incubation: Dissolve this compound in each buffer and incubate at a controlled temperature.

-

Analysis: At specified time points, analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.

Potential Degradation Pathways

The microbial and photolytic degradation of quinoline typically proceeds via hydroxylation at various positions on the ring, followed by ring opening.[3][10] For this compound, potential degradation pathways could involve:

-

Hydroxylation: Introduction of a hydroxyl group on the quinoline ring.

-

N-oxidation: Oxidation of the quinoline nitrogen to form an N-oxide.[10]

-

Ring Cleavage: Subsequent opening of the heterocyclic or carbocyclic ring.

The strong C-F bonds in the trifluoromethyl group are expected to be highly resistant to cleavage.

Caption: Potential Degradation Pathways of this compound.

Conclusion

This compound is a molecule of significant interest due to the advantageous properties imparted by the trifluoromethyl group. While specific experimental data on its solubility and stability are not widely published, this guide provides a comprehensive framework for its characterization based on established scientific principles and data from analogous compounds. Its predicted low aqueous solubility and high lipophilicity necessitate careful consideration during formulation development. The compound is expected to exhibit good thermal and metabolic stability. Rigorous experimental evaluation using the protocols outlined herein is essential to fully elucidate its properties and unlock its potential in drug discovery and materials science. This guide serves as a foundational resource for scientists and researchers, enabling informed decision-making and the design of robust, self-validating studies.

References

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).

- ICH. (n.d.). Annex 10 - ICH.

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- World Health Organization (WHO). (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- SciSpace. (2021, August 23).

- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

- Beilstein Archives. (2021, August 23).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Chem-Impex. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline.

- Beilstein Journals. (2021, December 1).

- ChemicalBook. (2025, July 16). This compound | 25199-77-3.

- ResearchGate. (n.d.).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Lund University Publications. (n.d.).

- Chemical Synthesis Database. (2025, May 20). 4-methyl-2-(trifluoromethyl)quinoline.

- Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- Beilstein Archives. (2021, August 23).

- Beilstein Journals. (n.d.).

- Benchchem. (n.d.).

- PMC - NIH. (2021, December 1).

- Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline.

- MDPI. (2024, March 6).

- Beilstein Journals. (n.d.).

- Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Bioc

- ResearchGate. (n.d.). Microbial degradation of quinoline (as proposed by Boyd et al. 1993;....

- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

- ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: Fluorine-Containing Quinoline and Quinoxaline Styryl Derivatives: Synthesis and Photophysical Properties.

- Wikipedia. (n.d.). Quinoline.

- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- PubMed. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.

- Sciencemadness Wiki. (n.d.). Quinoline.

- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

Sources

- 1. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline | C11H7F4N | CID 105486240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)quinoline Starting Materials

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the 4-position, is a widely employed tactic in modern drug design. This is due to the unique properties conferred by the CF₃ group, which can significantly enhance a molecule's metabolic stability, increase its lipophilicity for better membrane permeability, and modulate its binding affinity to biological targets.[2] This guide provides an in-depth examination of the principal synthetic routes for preparing 4-(trifluoromethyl)quinoline precursors, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.

Pillar 1: Strategic Approaches to the Quinoline Core

The construction of the trifluoromethyl-substituted quinoline ring system is predominantly achieved through classical named reactions that involve the cyclization of substituted anilines. The choice of starting materials is paramount, as it dictates the final substitution pattern of the quinoline product. The two most reliable and versatile starting materials are:

-

Trifluoromethyl-substituted Anilines: These are reacted with β-dicarbonyl compounds. The position of the CF₃ group on the aniline ring determines its final location on the quinoline's benzene moiety. For instance, 3-(trifluoromethyl)aniline is a common precursor for 7-(trifluoromethyl)quinolines.[3]

-

Trifluoromethyl-containing β-Dicarbonyl Compounds: Reagents like ethyl 4,4,4-trifluoroacetoacetate are condensed with various anilines. This strategy directly installs the CF₃ group at the 2-position of the quinoline ring.[4]

The selection between these starting material classes depends on the desired final structure. The following sections detail the core synthetic methodologies based on these principles.

The Conrad-Limpach Synthesis: A Scalable Route

The Conrad-Limpach synthesis is a robust and highly scalable method for producing 4-hydroxyquinoline derivatives.[4][5] The reaction proceeds in two distinct, critical stages: the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[4][6] When ethyl 4,4,4-trifluoroacetoacetate is used as the β-ketoester, this method provides direct access to 2-(trifluoromethyl)-4-hydroxyquinolines.

The causality behind this two-step process is rooted in reaction kinetics and thermodynamics. The initial condensation to form the β-aminoacrylate intermediate is typically favored at lower temperatures, often catalyzed by a weak acid.[5][7] The subsequent intramolecular cyclization, however, requires significant thermal energy to overcome the activation barrier for the 6-electron ring-closing reaction.[5]

Caption: General workflow for the Conrad-Limpach synthesis.

-

Temperature Control: The cyclization step is highly temperature-sensitive. Precise control, typically around 250 °C, is essential to drive the reaction to completion while minimizing thermal degradation of the product.[4]

-

Solvent Selection: The use of a high-boiling, inert solvent is crucial for achieving high yields. Solvents like Dowtherm A or mineral oil provide a stable medium for the high temperatures required.[4][5] The solvent ensures uniform heat distribution and prevents localized overheating, which is a major concern during scale-up.

The Gould-Jacobs Reaction: Versatility in Substitution

The Gould-Jacobs reaction offers a different, yet equally powerful, approach for preparing 4-hydroxyquinoline derivatives.[8][9] This multi-step sequence begins with the condensation of an aniline with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME).[8][10] This is followed by thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline.[8][10]

This method is particularly effective for synthesizing quinolines with substituents on the benzenoid ring, starting from the appropriately substituted aniline.[3][11] For example, using 3-(trifluoromethyl)aniline as the starting material leads directly to the formation of 7-(trifluoromethyl)-4-hydroxyquinoline.[11][12]

Caption: Key stages of the Gould-Jacobs reaction pathway.